molecular formula C21H27N3OS B2640195 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 2034403-00-2

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide

Cat. No. B2640195
CAS RN: 2034403-00-2
M. Wt: 369.53
InChI Key: LSBIIUZGTWCPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Catalyst-Free Synthesis : A novel class of compounds, including benzamide derivatives, was synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement, completed rapidly under mild conditions without a catalyst (Wenjing Liu et al., 2014).

  • Heterocyclic Synthesis : The intramolecular cyclization techniques have been used to obtain novel N-cycloalkanes, pyrazole, pyrimidine, and pyridine derivatives, demonstrating the flexibility in synthesizing complex structures incorporating a thio(pyrimidine) moiety (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Biological Evaluation

  • Antitumor Agents : Benzothiazole derivatives, related to the chemical family of the query compound, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential in cancer therapy (Masao Yoshida et al., 2005).

  • Antimicrobial Activity : Some synthesized compounds related to the query structure have been tested and proved to be active as antibacterial and antifungal agents, highlighting the importance of structural motifs in developing new antimicrobials (S. Sayed et al., 2012).

Supramolecular Chemistry

  • Gelators : N-(thiazol-2-yl)benzamide derivatives, demonstrating the role of methyl functionality and S⋯O interaction in gelation behavior, provide insights into the design of new materials based on non-covalent interactions and molecular engineering (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-23-19-12-7-11-16(19)18(22-23)14-24(15-8-3-4-9-15)21(25)17-10-5-6-13-20(17)26-2/h5-6,10,13,15H,3-4,7-9,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBIIUZGTWCPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide

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